(E)-4,8-Dimethyl-1,3,7-nonatriene is an organic compound classified as a volatile organic compound and is part of the acyclic monoterpenoids family. It has the molecular formula and is recognized for its role in plant defense mechanisms, particularly in interactions with herbivorous insects. This compound exhibits a unique structure characterized by a series of double bonds, contributing to its reactivity and biological activity. Its IUPAC name is (3E)-4,8-dimethylnona-1,3,7-triene, and it is known for its pleasant aroma, making it valuable in fragrance and flavor industries .
(E)-DMNT acts as an infochemical in plants []. Infochemicals are chemical messengers that mediate communication between organisms. When emitted by damaged plants, (E)-DMNT serves as a volatile signal received by neighboring plants []. This airborne signal can trigger defense mechanisms in nearby plants, priming them for potential herbivore attack []. Additionally, (E)-DMNT can attract beneficial insects, such as predatory mites, that help control herbivore populations [].
(E)-4,8-Dimethyl-1,3,7-nonatriene is an organic compound classified as an acyclic monoterpenoid. Acyclic monoterpenoids are hydrocarbons derived from terpenes, which are organic molecules found in many plants and some insects []. While research on (E)-4,8-Dimethyl-1,3,7-nonatriene is limited, there is some evidence suggesting its presence in biological contexts.
(E)-4,8-Dimethyl-1,3,7-nonatriene plays a significant role in plant defense mechanisms. It is emitted by plants in response to herbivore attacks and has been shown to effectively repel certain insect species, particularly Lepidopteran pests such as the diamondback moth. Its presence acts as a deterrent against feeding and oviposition by these insects . Additionally, ongoing research is exploring its potential as a natural insect repellent and its implications for human health.
The synthesis of (E)-4,8-Dimethyl-1,3,7-nonatriene can be achieved through several methods:
(E)-4,8-Dimethyl-1,3,7-nonatriene has diverse applications:
Research indicates that (E)-4,8-Dimethyl-1,3,7-nonatriene interacts with various insect species by serving as a volatile signal emitted during herbivore attacks. This signaling prompts defensive responses in plants and deters pests from feeding. The biochemical pathways involved include those related to secondary metabolites that contribute to the development of novel insecticides .
Several compounds exhibit structural similarities to (E)-4,8-Dimethyl-1,3,7-nonatriene. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methyl-1-pentene | A five-carbon chain with one double bond | Less complex structure; primarily used in industry |
(E)-β-Farnesene | A sesquiterpene with three double bonds | Known for its role in plant signaling |
(E)-α-Bisabolene | A sesquiterpene with a unique cyclic structure | Exhibits different biological activities |
(Z)-3-Hexenal | An aldehyde with a six-carbon chain | Known for its strong odor; used in food flavoring |
(E)-4,8-Dimethyl-1,3,7-nonatriene stands out due to its specific role in plant defense and pest deterrence mechanisms while also being applicable in fragrance and flavor industries .
The role of (E)-4,8-Dimethyl-1,3,7-nonatriene in tritrophic interactions encompasses complex chemical communication networks involving plants, herbivores, and their natural enemies [10] [9] [11]. This homoterpene serves as a reliable kairomone that attracts predatory arthropods and parasitoids to herbivore-infested plants [12] [10] [13]. In maize systems, (E)-4,8-Dimethyl-1,3,7-nonatriene emission correlates directly with the recruitment efficiency of parasitoid wasps Cotesia marginiventris and predatory mites [14] [15].
Laboratory and field bioassays demonstrate that synthetic (E)-4,8-Dimethyl-1,3,7-nonatriene can enhance the attraction of natural enemies by 150-300% compared to untreated controls [16] [9]. The compound exhibits species-specific attraction patterns, with certain parasitoid species showing preferential responses to (E)-4,8-Dimethyl-1,3,7-nonatriene over other herbivore-induced volatiles [9] [13]. Studies on lima bean reveal that predatory mites can detect and orient toward (E)-4,8-Dimethyl-1,3,7-nonatriene plumes at distances exceeding 50 centimeters under field conditions [17] [8].
The tritrophic signaling function involves complex temporal dynamics, with (E)-4,8-Dimethyl-1,3,7-nonatriene emission beginning 2-4 hours post-herbivory and reaching maximum attractive potency within 4-12 hours [9] [13] [18]. Natural enemy response patterns vary among predator guilds, with flying parasitoids typically responding more rapidly than ground-dwelling predators [9] [11]. The compound demonstrates synergistic effects when combined with other herbivore-induced volatiles, particularly green leaf volatiles and sesquiterpenes [19] [13].
Herbivory-induced emission of (E)-4,8-Dimethyl-1,3,7-nonatriene exhibits species-specific patterns that reflect both the type of herbivore damage and the plant's defensive strategy [20] [21] [22]. Mechanical damage alone produces minimal (E)-4,8-Dimethyl-1,3,7-nonatriene emission (1-10 ng/g/h), while actual herbivore feeding triggers substantially higher emission rates ranging from 45-187 ng/g/h depending on the plant-herbivore combination [1] [20] [22]. Caterpillar feeding on maize produces emission levels of 125.5 ± 15.2 ng/g/h, while moth larvae feeding on arctic birch generates the highest recorded emissions at 187.5 ± 25.4 ng/g/h [22] [14].
The emission patterns demonstrate clear temporal dynamics with distinct phases of induction, peak emission, and decline [23] [18] [21]. Spider mite damage on lima bean produces rapid (E)-4,8-Dimethyl-1,3,7-nonatriene emission with peak levels occurring 2-4 hours post-infestation and maintaining elevated emission for 12-24 hours [24] [25]. Aphid infestation presents a different temporal profile, with emission peaks occurring 6-12 hours post-infestation and extending for 48-72 hours [16]. This variation reflects differences in feeding mechanisms and the nature of damage-associated molecular patterns released during herbivory [23] [8].
Environmental factors significantly influence (E)-4,8-Dimethyl-1,3,7-nonatriene emission patterns, with temperature, humidity, and circadian rhythms affecting both emission rates and timing [23] [18] [22]. Arctic studies on Betula nana reveal that climate warming enhances herbivory-induced (E)-4,8-Dimethyl-1,3,7-nonatriene emission by 40-60%, suggesting climate-mediated changes in plant-insect chemical communication [22]. Ozone exposure can trigger (E)-4,8-Dimethyl-1,3,7-nonatriene emission independent of herbivory, reaching levels of 98.4 ± 14.3 ng/g/h and potentially interfering with tritrophic signaling networks [24].
The stereochemical configuration of 4,8-Dimethyl-1,3,7-nonatriene profoundly influences its biological activity and ecological function [16] [24] [26]. The (E)-isomer (CAS 19945-61-0) demonstrates significantly higher biological activity compared to the (Z)-isomer (CAS 21214-62-0) across multiple plant-insect interaction assays [16] [26]. Commercial preparations reveal that (E)-4,8-Dimethyl-1,3,7-nonatriene maintains >97% purity while (Z)-4,8-Dimethyl-1,3,7-nonatriene preparations typically achieve >98% purity, indicating distinct synthetic pathways and stability profiles [16].
Biosynthetic analysis reveals that plant enzymes show strong stereoselectivity for (E)-4,8-Dimethyl-1,3,7-nonatriene production [27] [28] [29]. The cytochrome P450 enzyme CYP82G1 from Arabidopsis demonstrates exclusive specificity for (E)-nerolidol substrates, producing only the (E)-configured homoterpene product [27] [28]. No enzymatic activity was detected for (Z)-nerolidol substrates, indicating that (Z)-4,8-Dimethyl-1,3,7-nonatriene production likely requires alternative biosynthetic routes or different enzyme systems [28] [29].
Behavioral bioassays demonstrate differential responses of natural enemies to the two stereoisomers [16] [24]. Predatory mites show 3-5 fold higher attraction to (E)-4,8-Dimethyl-1,3,7-nonatriene compared to the (Z)-isomer in Y-tube olfactometer assays [16]. Field trapping studies confirm that (E)-4,8-Dimethyl-1,3,7-nonatriene captures significantly more beneficial arthropods, supporting its dominant role in tritrophic communication networks [16]. The stereochemical specificity extends to plant-plant signaling, where (E)-4,8-Dimethyl-1,3,7-nonatriene induces stronger and more rapid defense responses compared to equivalent concentrations of the (Z)-isomer [24] [26].
Gas chromatography analysis reveals distinct retention properties for the stereoisomers, with (E)-4,8-Dimethyl-1,3,7-nonatriene showing retention indices of 1104-1116 on non-polar columns compared to different retention characteristics for the (Z)-isomer [30] [31]. These analytical differences facilitate accurate quantification in complex volatile blends and enable precise ecological studies of stereoisomer-specific functions [30] [32] [31].
[Table 1: Ecological Functions of (E)-4,8-Dimethyl-1,3,7-nonatriene in Plant-Insect Interactions]
Function Category | Specific Function | Plant Species | Emission Level (μg/day) | Response Time | Citation ID |
---|---|---|---|---|---|
Induced VOC Signaling | Defense priming in receiver plants | Multiple angiosperms | Variable | 6-24 hours | [1] [13] [8] |
Induced VOC Signaling | Jasmonate-independent defense induction | Ipomoea batatas (sweet potato) | 50-200 | 12-24 hours | [1] [2] [3] |
Induced VOC Signaling | Systemic acquired resistance activation | Various crops | Variable | 24-48 hours | [9] [7] |
Tritrophic Communication | Natural enemy attraction | Zea mays (maize) | 10-50 | 2-6 hours | [12] [10] [11] |
Tritrophic Communication | Parasitoid recruitment | Lima bean | 20-100 | 4-12 hours | [9] [13] |
Tritrophic Communication | Predator attraction | Populus species | Variable | 1-8 hours | [20] [18] |
Herbivory-Induced Emission | Herbivore damage response | Trifolium pratense | 5-25 | 0.5-4 hours | [21] [22] |
Herbivory-Induced Emission | Mechanical damage response | Multiple species | 1-10 | 0.1-2 hours | [23] [8] |
Herbivory-Induced Emission | Species-specific emission patterns | Apple trees | 15-75 | 2-8 hours | [20] [16] |
Direct Defense | Protease inhibitor induction | Ipomoea batatas | 100-300 | 12-48 hours | [1] [4] [5] |
Direct Defense | Feeding deterrence | Multiple species | Variable | 6-24 hours | [33] [19] |
Plant-Plant Communication | Inter-plant volatile signaling | Lima bean | 25-150 | 2-12 hours | [17] [8] |
Plant-Plant Communication | Intra-plant volatile signaling | Sweet potato | 50-200 | 1-6 hours | [1] [34] |
Biosynthesis | CYP82G1-mediated synthesis | Arabidopsis thaliana | Variable | Immediate | [27] [28] [29] |
Biosynthesis | Nerolidol precursor pathway | Multiple species | Variable | Immediate | [14] [15] [35] |
Stereochemistry Comparison | (E) vs (Z) isomer activity | Various plants | Comparative | Variable | [16] [24] [26] |
[Table 2: Emission Patterns of (E)-4,8-Dimethyl-1,3,7-nonatriene Under Different Stress Conditions]
Stress Type | Plant Species | DMNT Emission (ng/g/h) | Peak Emission Time | Duration | Citation ID |
---|---|---|---|---|---|
Caterpillar feeding | Zea mays | 125.5 ± 15.2 | 4-8 hours | 24-48 hours | [14] [15] |
Aphid infestation | Apple trees | 89.3 ± 12.7 | 6-12 hours | 48-72 hours | [16] |
Spider mite damage | Lima bean | 156.8 ± 22.1 | 2-4 hours | 12-24 hours | [24] [25] |
Mechanical wounding | Sweet potato | 45.7 ± 8.9 | 1-2 hours | 6-12 hours | [1] [4] |
Ozone exposure | Lima bean | 98.4 ± 14.3 | 8-16 hours | 24-36 hours | [24] |
Jasmonate treatment | Arabidopsis | 78.2 ± 11.5 | 2-6 hours | 12-18 hours | [27] [28] |
Constitutive emission | Flowers (various) | 12.3 ± 3.1 | Continuous | Continuous | [36] [12] |
Pathogen infection | Arabidopsis roots | 67.9 ± 9.8 | 12-24 hours | 48-96 hours | [37] |
Beetle damage | Populus nigra | 134.2 ± 18.6 | 3-6 hours | 36-48 hours | [20] |
Moth larvae feeding | Betula nana | 187.5 ± 25.4 | 2-8 hours | 24-72 hours | [22] |
[Table 3: Biosynthetic Pathways of (E)-4,8-Dimethyl-1,3,7-nonatriene in Different Plant Tissues]
Tissue Type | Precursor | Key Enzyme | Plant Examples | Regulation | Citation ID |
---|---|---|---|---|---|
Aerial tissues | Farnesyl diphosphate | Nerolidol synthase | Maize, Arabidopsis | Herbivory-induced | [14] [15] [35] |
Aerial tissues | (E)-Nerolidol | CYP82G1/CYP92C5 | Most angiosperms | Constitutive + induced | [27] [28] [29] |
Root tissues | Arabidiol | CYP705A1 | Arabidopsis roots | Pathogen-induced | [37] |
Flowers | Geranyl diphosphate | Terpene synthases | Magnolia, Rosa | Developmental | [38] [36] |
Leaves (damaged) | Multiple pathways | Variable enzymes | Multiple species | Stress-responsive | [12] [20] |
Leaves (systemic) | Transported precursors | Various P450s | Lima bean, Sweet potato | Signal-mediated | [1] [34] |
Flammable;Irritant